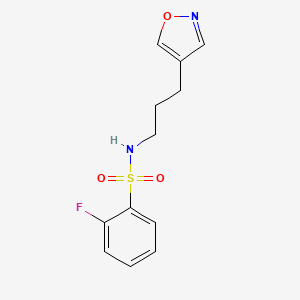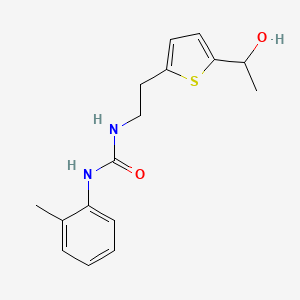
1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea is a urea derivative that is likely to possess biological activity given the pharmacophoric elements it contains. Urea derivatives are known for their diverse biological activities, which can include enzyme inhibition and antitumor properties. The presence of a thiophene moiety and an o-tolyl group suggests potential interactions with biological targets, possibly through hydrophobic interactions or hydrogen bonding.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbodiimide. In the context of the provided papers, similar compounds have been synthesized to optimize interactions with biological targets. For example, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to test the effect of different spacers on acetylcholinesterase inhibition . Although the exact synthesis of 1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea is not detailed, it is likely that a similar approach was used, with careful selection of substituents to enhance biological activity.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their interaction with biological targets. The paper on 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea provides insights into the structural characteristics of a related compound, including its crystalline form and molecular dimensions . These structural details are important for understanding how such compounds might interact with enzymes or receptors at the molecular level.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, depending on their substituents. The reactivity can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the nucleophilicity or electrophilicity of the molecule. The papers do not provide specific reactions for the compound , but the synthesis and evaluation of similar compounds suggest that they are designed to interact with specific biological targets rather than undergo further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the crystal structure and density of a related compound were determined, which can provide insights into its solubility and formulation considerations . The antiangiogenesis evaluation of another set of urea derivatives indicates that the physical properties of these compounds are conducive to biological activity .
Relevant Case Studies
The papers provided include case studies of urea derivatives with biological activities. The first paper discusses the antiacetylcholinesterase activity of a series of urea derivatives, which could be relevant for the treatment of diseases like Alzheimer's . The second paper describes the antitumor activity and molecular docking studies of a urea derivative, which could inform the design of anticancer agents . The third paper reports on the synthesis and antiangiogenesis evaluation of urea derivatives as VEGFR-2 tyrosine kinase inhibitors, which could have implications for cancer therapy . These case studies demonstrate the potential therapeutic applications of urea derivatives, including the compound of interest.
科学的研究の応用
Synthesis and Biochemical Evaluation of Urea Derivatives A study on the synthesis and assessment of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas revealed their potential as novel acetylcholinesterase inhibitors. This research aimed to optimize the spacer length between pharmacophoric moieties, indicating the compounds' flexibility and their high inhibitory activities against acetylcholinesterase, which is crucial for developing treatments for conditions like Alzheimer's disease (Vidaluc et al., 1995).
Chemical Synthesis Techniques Another study demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids. This method provides a racemization-free, single-pot synthesis approach, showing good yields under milder conditions, highlighting an efficient and environmentally friendly pathway for urea synthesis (Thalluri et al., 2014).
Antagonistic Effects on Neurological Conditions Research into 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives has shown significant antiparkinsonian activity in haloperidol-induced catalepsy in mice. This study emphasizes the potential neuroprotective properties of these compounds, suggesting a promising avenue for Parkinson's disease treatment (Azam et al., 2009).
特性
IUPAC Name |
1-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-5-3-4-6-14(11)18-16(20)17-10-9-13-7-8-15(21-13)12(2)19/h3-8,12,19H,9-10H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFSZNNWPACVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=CC=C(S2)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B3011097.png)
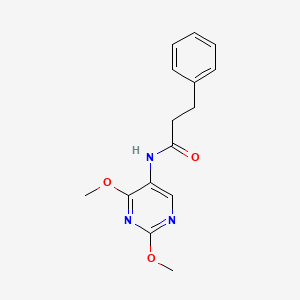
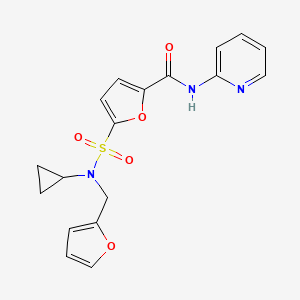
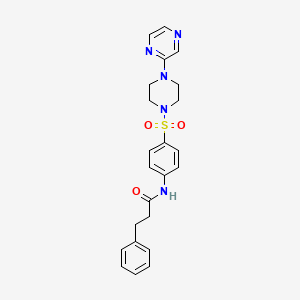


![2-chloro-6-methyl-N-[2-methyl-3-(methylamino)propyl]pyridine-3-sulfonamide hydrochloride](/img/structure/B3011108.png)
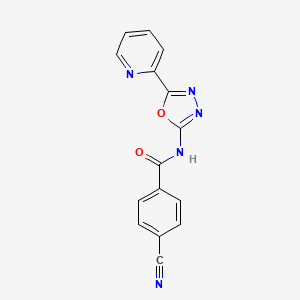

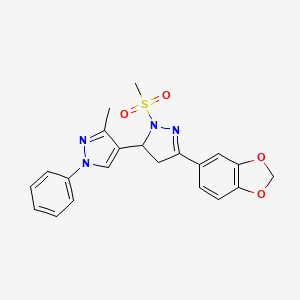
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3011117.png)
![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B3011118.png)
